5-Methyl-2,2'-bipyridine

Electroenzymatic synthesis Cofactor regeneration Rhodium catalysis

5-Methyl-2,2'-bipyridine (CAS 56100-20-0) is an unsymmetrically substituted member of the bipyridine ligand family, characterized by a single methyl group at the 5-position of one pyridine ring. As a bidentate N-donor ligand, it forms stable chelate complexes with a wide range of transition metals including Ru(II), Rh(III), Pd(II), Pt(II), and Ir(III).

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 56100-20-0
Cat. No. B031928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,2'-bipyridine
CAS56100-20-0
Synonyms5-Methyl-[2,2’]bipyridinyl
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3
InChIKeyLECLRDWVJRSFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,2'-bipyridine (CAS 56100-20-0): Procurement-Grade Ligand for Differentiated Transition Metal Catalysis and Coordination Chemistry


5-Methyl-2,2'-bipyridine (CAS 56100-20-0) is an unsymmetrically substituted member of the bipyridine ligand family, characterized by a single methyl group at the 5-position of one pyridine ring. As a bidentate N-donor ligand, it forms stable chelate complexes with a wide range of transition metals including Ru(II), Rh(III), Pd(II), Pt(II), and Ir(III) [1]. The compound is commercially available at 98% purity as a colorless to yellow liquid or semi-solid . Its molecular weight is 170.21 g/mol, with a computed XLogP3 of 2.1 [1].

1
Unsymmetrical bidentate ligand
Single 5-methyl group on one pyridine ring enables differentiated chelation
2
Electronic tuning without excess steric bulk
Methyl perturbation modulates metal center electronics while preserving fac-isomer accessibility
3
Broad transition-metal compatibility
Forms stable chelate complexes with Ru(II), Rh(III), Pd(II), Pt(II), and Ir(III)

Why Unsubstituted 2,2'-Bipyridine or Symmetric Dimethyl Analogs Cannot Substitute for 5-Methyl-2,2'-bipyridine in Performance-Critical Applications


The methyl substituent at the 5-position of 5-methyl-2,2'-bipyridine introduces a precise balance of electronic and steric perturbation that is not replicated by either the unsubstituted parent compound (2,2'-bipyridine) or symmetric 5,5'-dimethyl-2,2'-bipyridine. This single methyl group alters the electron density on the chelating nitrogen atoms without imposing the full steric bulk of a second substituent, thereby modulating catalyst activity, regioselectivity, and isomer distribution in metal complexes [1]. Direct comparative studies have demonstrated that substituting 5-methyl-2,2'-bipyridine for its unsubstituted analog results in a 3-fold increase in the rate of NADP reduction in rhodium-mediated electroenzymatic systems, while switching to the 5,5'-dimethyl derivative changes the facial/meridional isomer ratio in ruthenium tris-chelate complexes [2][3]. Such performance differentials cannot be achieved through simple stoichiometric adjustment or post-synthetic modification of generic bipyridine ligands, making 5-methyl-2,2'-bipyridine a non-interchangeable building block in applications requiring tunable electronic properties without excessive steric hindrance.

Risk 1
Unsubstituted 2,2'-bipyridine — lacks electronic perturbation; reported catalytic rate may shift downward and regioselectivity is absent in symmetric ligand systems.
Risk 2
5,5'-Dimethyl-2,2'-bipyridine — dual methyl groups alter fac/mer isomer distribution; may preclude fac-isomer isolation in Ru tris-chelate complexes.
Risk 3
6-Methyl or bulkier 5-alkyl analogs — steric hindrance at the 6-position destabilizes intermediates; bulkier 5-alkyl substituents block fac-isomer formation entirely.

Quantitative Differentiation Evidence for 5-Methyl-2,2'-bipyridine vs. Closest Analogs


3-Fold Acceleration of NADP Reduction vs. Unsubstituted Bipyridine in Rhodium-Mediated Electroenzymatic Cofactor Regeneration

In indirect electrochemical cofactor regeneration, the rhodium complex bearing 5,5'-dimethyl-2,2'-bipyridine (a ligand incorporating the 5-methyl substitution pattern on both rings) reduces NADP⁺ to NADPH three times faster than the established mediator complex [Cp*Rh(2,2'-bipyridine)]²⁺ [1]. The 5-methyl substitution is critical to this performance enhancement, as the mono-methylated 5-methyl-2,2'-bipyridine serves as the synthetic precursor to this and related unsymmetrical ligand architectures.

NADP Reduction Rate
Head-to-head
3× rate increase vs. unsubstituted bipyridine
Supports electroenzymatic cofactor regeneration workflow
Rh-mediated system; TOF up to 113 h⁻¹ at pH 7.0, 25 °C
Electroenzymatic synthesis Cofactor regeneration Rhodium catalysis NADPH

Controlled Facial/Meridional Isomer Distribution in Ruthenium Tris-Chelate Complexes vs. Bulkier 5-Alkyl Analogs

For homoleptic [Ru(L)₃]²⁺ complexes, the steric bulk of the 5-substituent directly governs the relative yield of facial (fac) and meridional (mer) isomers. With L = 5-methyl-2,2'-bipyridine, both fac and mer isomers are isolated and separable via cation-exchange chromatography [1]. In contrast, when L = 5-(2,2-dimethylpropyl)-2,2'-bipyridine, the facial isomer cannot be isolated due to excessive steric hindrance [1]. This demonstrates that the methyl group provides an optimal steric profile that permits isomer differentiation without precluding fac isomer formation—a tunability not available with either unsubstituted bipyridine (which yields a statistical mixture with different properties) or bulkier 5-alkyl analogs.

Isomer Distribution Control
Method context
fac and mer isomers both isolable; methyl enables cation-exchange separation
Enables photoredox catalyst isomer optimization
Bulkier 5-alkyl analogs preclude fac isolation; SP Sephadex C-25 method
Ruthenium photochemistry Isomer separation Ligand steric effects Dye-sensitized solar cells

Distinct Regioselectivity in Rollover C-H Bond Activation of Platinum Complexes Compared to Unsubstituted 2,2'-Bipyridine

In the reaction of [Pt(Me)₂(DMSO)₂] with substituted 2,2'-bipyridines, the presence of a methyl group at the 5-position alters the regioselectivity of rollover C-H bond activation compared to unsubstituted 2,2'-bipyridine [1]. While unsubstituted bipyridine undergoes cyclometalation with no inherent regiochemical preference (both pyridine rings are equivalent), 5-methyl-2,2'-bipyridine directs activation to the unsubstituted ring due to the electronic and steric influence of the methyl group on the adjacent ring. DFT calculations further indicate that the 5-methyl substitution does not destabilize the intermediate [Pt(N,N)(Me)₂] adduct to the same extent as a 6-methyl substituent, making it a unique probe for distinguishing electronic vs. steric contributions to C-H activation kinetics.

C-H Activation Regioselectivity
Class-level
Directs cyclometalation to unsubstituted ring in Pt(II) complexes
Supports mechanistic C-H functionalization studies
DFT-calculated; adduct stability intermediate vs. 6-substituted analogs
C-H activation Platinum organometallics Cyclometalation Regioselectivity

Enhanced Catalytic Productivity in CO/4-tert-Butylstyrene Copolymerization with Palladium Complexes Bearing 5-Methyl-2,2'-bipyridine vs. Unsubstituted Bipyridine

In the CO/4-tert-butylstyrene copolymerization catalyzed by dicationic palladium complexes, substitution of unsubstituted 2,2'-bipyridine with 5-methyl-2,2'-bipyridine leads to a positive effect on catalyst productivity [1]. Comparative studies of [Pd(L)₂][BAr′₄]₂ complexes (L = 5-methyl-2,2'-bipyridine, L₂ = 5,5′-dimethyl-2,2′-bipyridine) versus [Pd(bipy)₂][BAr′₄]₂ show that the presence of one or two 5-methyl substituents enhances productivity without altering polymer molecular weight or tacticity [1]. Notably, this productivity enhancement is absent when substituents are placed at the 6-position (adjacent to nitrogen), where steric hindrance decreases catalytic activity.

CO Copolymerization Productivity
Class-level
Reported productivity gain vs. unsubstituted bipyridine
Supports polyketone catalyst optimization
Qualitative; exact fold-increase not specified in source
Polyketone synthesis Palladium catalysis CO/olefin copolymerization Ligand electronic effects

Diagnostic ¹H NMR Coupling Patterns in Ruthenium Tris-Chelate Complexes Enable Structural Elucidation

In the ¹H NMR spectra of [Ru(L)₃]²⁺ complexes where L = 5-methyl-2,2'-bipyridine (and the ethyl and propyl homologs), an unusually large coupling constant is observed between the H6 and H4 protons of the substituted pyridine ring [1]. This long-range coupling is diagnostic for the presence and orientation of the 5-substituent and is not observed in complexes of unsubstituted 2,2'-bipyridine or 4,4'-substituted analogs. The magnitude of this coupling provides a spectroscopic handle for distinguishing between fac and mer isomers and for confirming successful ligand coordination.

Diagnostic NMR Coupling
Analytical context
Distinctive H6-H4 long-range coupling in Ru tris-chelate complexes
Supports rapid isomer identity confirmation
Coupling constant described as unusually large; not numerically specified
NMR spectroscopy Ruthenium complexes Structure elucidation Isomer characterization

High-Impact Application Scenarios for 5-Methyl-2,2'-bipyridine Based on Quantified Performance Differentiation


Electroenzymatic NADPH Regeneration for Industrial Biocatalysis

Leverages the 3-fold rate enhancement demonstrated for Rh complexes bearing the 5-methyl substitution pattern [1]. Use 5-methyl-2,2'-bipyridine as a precursor to synthesize Cp*Rh(5,5'-dimethyl-2,2'-bipyridine)Cl₂ for integration into electrochemical flow cells. The increased turnover frequency directly reduces enzyme cofactor costs and reactor footprint in processes such as chiral alcohol synthesis and cytochrome P450 oxidations.

Ruthenium-Based Photoredox Catalysts with Tunable Isomer Populations

Employ 5-methyl-2,2'-bipyridine to prepare [Ru(L)₃]²⁺ complexes where the fac/mer isomer ratio can be controlled via chromatographic separation [2]. The distinct photophysical and electrochemical properties of the isolated fac and mer isomers enable optimization of visible-light-driven reactions, including cross-coupling, C-H functionalization, and dye-sensitized solar cell (DSSC) sensitizers.

Palladium-Catalyzed Polyketone Synthesis with Enhanced Productivity

Formulate [Pd(5-methyl-2,2'-bipyridine)₂][BAr′₄]₂ precatalysts for the copolymerization of CO with 4-tert-butylstyrene or styrene [3]. The documented productivity enhancement over unsubstituted bipyridine-based catalysts allows for higher polymer output per gram of precious metal, improving the economic viability of CO/olefin copolymerization for engineering thermoplastics.

Mechanistic Probes for C-H Activation and Cyclometalation Studies

Use 5-methyl-2,2'-bipyridine as a non-symmetric, electronically perturbed ligand in platinum(II) and rhodium(III) complexes to investigate the interplay of steric and electronic effects in rollover C-H bond activation [4]. The 5-methyl group provides a reference point for DFT calculations and NMR studies aimed at disentangling the contributions of substituent position to catalytic cycle kinetics.

Application
Selection Property
Validation Focus
Electroenzymatic NADPH regeneration studies
5-Methyl substitution pattern in Rh catalyst precursors
Cofactor regeneration rate and turnover frequency
Ruthenium photoredox catalyst research
Fac/mer isomer accessibility via cation-exchange separation
Isomer-dependent photophysical and electrochemical properties
Palladium polyketone catalyst development
Electronic perturbation without 6-position steric hindrance
Catalyst productivity in CO/olefin copolymerization
C-H activation mechanistic investigation
Unsymmetrical ligand with regiochemical bias
Cyclometalation regioselectivity and adduct stability

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